molecular formula C22H19FN2O3S B2887311 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide CAS No. 946210-85-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

Cat. No. B2887311
CAS RN: 946210-85-1
M. Wt: 410.46
InChI Key: BUWDCUMBIMRANE-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BQS is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising tool for studying different cellular processes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds bearing the sulfonamide fragment demonstrated significant in vitro anti-cancer activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015). Similarly, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides exhibited promising antimycobacterial activity, highlighting the versatility of sulfonamide derivatives in developing new treatments for infectious diseases (Ghorab et al., 2017).

COX-2 Inhibition

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2), leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These findings are relevant for the development of new anti-inflammatory drugs (Hashimoto et al., 2002).

Organic Synthesis Applications

Synthesis of Complex Structures

The synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides through a diastereoselective synthesis route involving sulfonamides highlights the utility of these compounds in constructing complex molecular architectures. This methodological advancement opens avenues for the synthesis of novel compounds with potential applications in various fields of chemistry and pharmacology (Borgohain et al., 2017).

Catalysis and Functionalization

Sulfonamide derivatives have been employed as catalysts and reagents in various organic transformations. For example, copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide showcases the role of these compounds in facilitating novel bond-forming reactions, leading to the construction of complex heterocyclic structures (Xia et al., 2016).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-18-9-4-10-20(15-18)29(27,28)24-19-11-12-21-17(14-19)8-5-13-25(21)22(26)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,24H,5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWDCUMBIMRANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

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